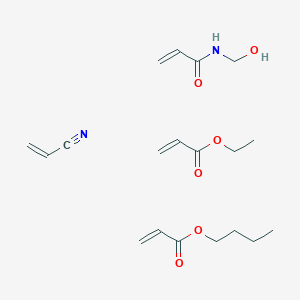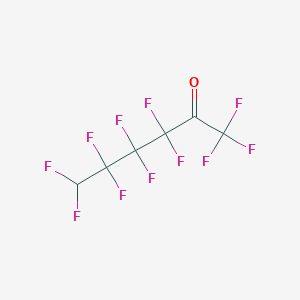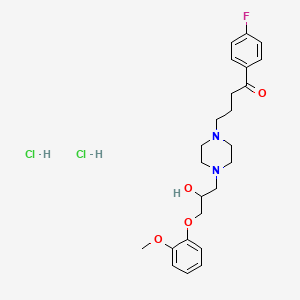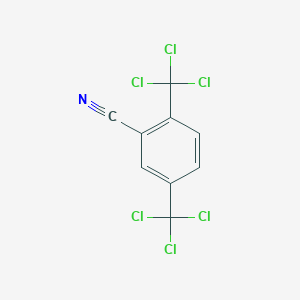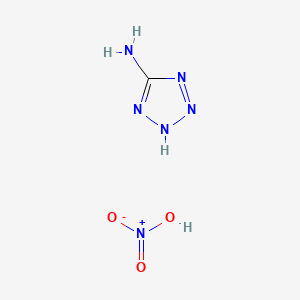![molecular formula C12H7IN2 B14671807 [3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile CAS No. 41122-40-1](/img/structure/B14671807.png)
[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile: is an organic compound characterized by the presence of an iodophenyl group attached to a prop-2-en-1-ylidene moiety, which is further connected to a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile typically involves the reaction of 2-iodobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2-iodobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-ylidene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the nitrile groups.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Due to its unique structure, it can be used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Medicine:
Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development and medicinal chemistry research.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
- [3-(2-Bromophenyl)prop-2-en-1-ylidene]propanedinitrile
- [3-(2-Chlorophenyl)prop-2-en-1-ylidene]propanedinitrile
- [3-(2-Fluorophenyl)prop-2-en-1-ylidene]propanedinitrile
Comparison:
- Uniqueness: The presence of the iodine atom in [3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile imparts unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with other molecules.
- Reactivity: The iodine atom can participate in specific substitution reactions that may not be as favorable with bromine, chlorine, or fluorine, making the iodinated compound more versatile in certain synthetic applications.
Properties
CAS No. |
41122-40-1 |
|---|---|
Molecular Formula |
C12H7IN2 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
2-[3-(2-iodophenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7IN2/c13-12-7-2-1-5-11(12)6-3-4-10(8-14)9-15/h1-7H |
InChI Key |
ASIVRQPEFVJVJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



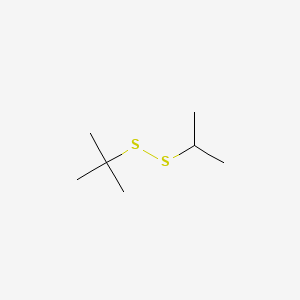
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)

![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
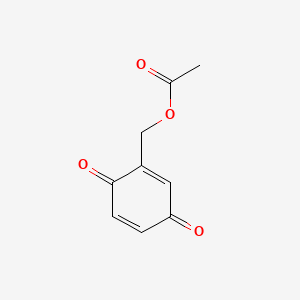
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
